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Compound of Interest

Compound Name: 7-TFA-ap-7-Deaza-dA

Cat. No.: B3182008 Get Quote

This in-depth technical guide serves as a core resource for researchers, scientists, and drug

development professionals interested in the preliminary studies of 7-TFA-ap-7-Deaza-dA. This

document provides a comprehensive overview of its chemical properties, synthesis, and known

biological activities, with a focus on its role as a nucleoside antimetabolite.

Introduction
7-TFA-ap-7-Deaza-dA is a modified deoxyadenosine analog characterized by the substitution

of the nitrogen at the 7-position of the purine ring with a carbon atom, and the attachment of a

trifluoroacetylamino-propargyl group at this new 7-position. This modification of the nucleobase

can significantly alter the molecule's chemical and biological properties. The 7-deaza

modification is a key feature in several nucleoside analogs, often leading to increased potency

against viral polymerases and improved pharmacokinetic profiles.[1][2]

Analogs of 7-deaza purines have been explored for various therapeutic and diagnostic

applications. For instance, 7-deaza-2'-C-methyl-adenosine has demonstrated potent and

selective inhibition of Hepatitis C Virus (HCV) replication.[1][2] The replacement of the N7 atom

with a carbon atom in 7-deaza-2'-deoxyguanosine diminishes the structure of the major groove

in DNA without interfering with Watson-Crick base pairing, a property useful in sequencing GC-

rich regions.[3]

The subject of this guide, 7-TFA-ap-7-Deaza-dA, and its dideoxy counterpart, 7-TFA-ap-7-

Deaza-ddA, are noted for their utility in the synthesis of thiotriphosphate nucleotide dye

terminators for DNA sequencing applications. Furthermore, its classification as a nucleoside
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antimetabolite suggests potential applications in areas such as oncology, specifically in

inducing cancer-programmed cell death.

Chemical and Physical Properties
A summary of the available quantitative data for 7-TFA-ap-7-Deaza-dA and its related dideoxy

analog is presented in the table below.

Property 7-TFA-ap-7-Deaza-dA 7-TFA-ap-7-Deaza-ddA

CAS Number 178420-75-2 114748-71-9

Molecular Formula C16H16F3N5O4 Not explicitly found

Molecular Weight 399.32 g/mol Not explicitly found

SMILES Not explicitly found
OC[C@@H]1CC--INVALID-

LINK--O1

Solubility Not explicitly found 10 mM in DMSO

Synthesis and Experimental Protocols
The synthesis of 7-alkynyl-7-deazapurine nucleosides generally involves a key cross-coupling

reaction. A common and effective method is the Sonogashira coupling, which couples a

terminal alkyne with an aryl or vinyl halide. In the context of 7-TFA-ap-7-Deaza-dA synthesis,

this would typically involve the coupling of a protected 7-halo-7-deaza-2'-deoxyadenosine with

N-propargyltrifluoroacetamide.

General Experimental Protocol for Sonogashira
Coupling
A plausible experimental protocol for the synthesis of 7-alkynyl-7-deazaadenosine analogs is

detailed below. This is a generalized procedure and may require optimization for the specific

synthesis of 7-TFA-ap-7-Deaza-dA.

Materials:

Protected 7-iodo-7-deaza-2'-deoxyadenosine
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N-propargyltrifluoroacetamide

Palladium catalyst (e.g., Pd(PPh3)4)

Copper(I) iodide (CuI)

A suitable base (e.g., triethylamine or diisopropylethylamine)

Anhydrous solvent (e.g., DMF or THF)

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

To a solution of protected 7-iodo-7-deaza-2'-deoxyadenosine in anhydrous solvent under an

inert atmosphere, add the base, N-propargyltrifluoroacetamide, CuI, and the palladium

catalyst.

Stir the reaction mixture at room temperature or with gentle heating until the starting material

is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-

mass spectrometry (LC-MS).

Upon completion, quench the reaction and remove the solvent under reduced pressure.

Purify the crude product using column chromatography on silica gel.

Remove the protecting groups under appropriate conditions to yield the final product, 7-TFA-
ap-7-Deaza-dA.

Characterize the final product by NMR, mass spectrometry, and HPLC.

Biological Activity and Mechanism of Action
As a nucleoside antimetabolite, 7-TFA-ap-7-Deaza-dA is expected to exert its biological effects

by interfering with nucleic acid synthesis. Once inside the cell, it is likely phosphorylated to its

triphosphate form by cellular kinases. This triphosphate analog can then act as a substrate for

DNA polymerases.
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The incorporation of the modified nucleotide into a growing DNA strand can lead to chain

termination, particularly if it is a dideoxy analog (ddA). Even as a deoxy analog (dA), the bulky

7-substituent may hinder further chain elongation or alter the DNA structure, leading to

replication fork stalling and the activation of DNA damage response pathways. This disruption

of DNA synthesis and integrity can ultimately trigger apoptosis, or programmed cell death,

which is a key mechanism for its potential anticancer activity.

Signaling Pathway
The proposed mechanism of action, involving the disruption of DNA synthesis and induction of

apoptosis, is depicted in the following signaling pathway diagram.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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